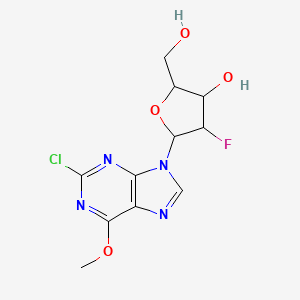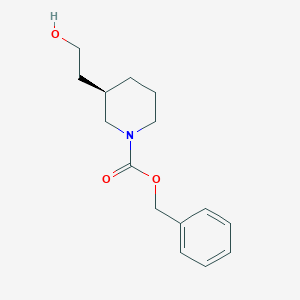
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple functional groups, including acetamido, dihydroxypropyl, and dihydroxyoxane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate acetamido and dihydroxypropyl precursors under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvents: Polar solvents like methanol or ethanol to dissolve reactants and facilitate the reaction.
Catalysts: Acid or base catalysts to promote the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and product quality.
Continuous Flow Reactors: For large-scale production, ensuring consistent product yield and quality.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), amines, or other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid analogs: Compounds with slight modifications in the acetamido or dihydroxypropyl groups.
Other dihydroxyoxane derivatives: Compounds with similar oxane rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H22N2O9 |
|---|---|
Poids moléculaire |
350.32 g/mol |
Nom IUPAC |
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22) |
Clé InChI |
VOVFDZJABRGWTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)


![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)



![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)

![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)

